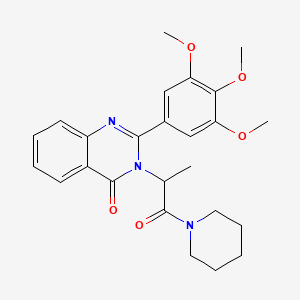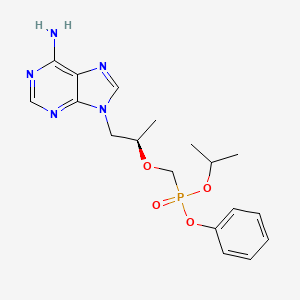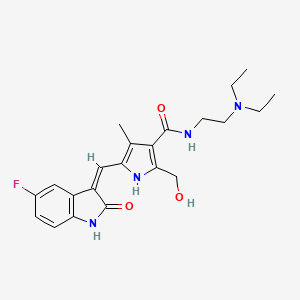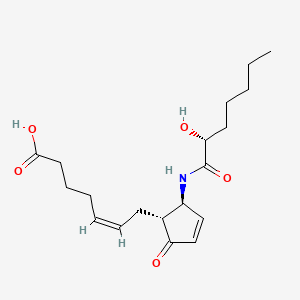
8-(Isobutylamino)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Isobutylamino)pentacyclo(5400(2,6)0(3,10)0(5,9))undecane hydrochloride is a complex organic compound with a unique pentacyclic structureIts molecular formula is C15H24ClN, and it has a molecular weight of 253.8108 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride typically involves multiple steps. One common method starts with cyclopentadiene and 1,4-benzoquinone as starting materials. The synthesis proceeds through a Diels-Alder reaction, followed by [2+2] photo-cycloaddition and Huang-Minlong reduction . The reaction conditions include:
Diels-Alder Reaction: Conducted at elevated temperatures to facilitate the cycloaddition.
Photo-cycloaddition: Requires UV light to promote the cycloaddition.
Huang-Minlong Reduction: Utilizes hydrazine and a base to reduce the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder and photo-cycloaddition steps, as well as more efficient reduction methods to increase yield and purity.
化学反応の分析
Types of Reactions
8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or alcohols.
Reduction: Can be reduced to form amines or hydrocarbons.
Substitution: Can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
科学的研究の応用
8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structure and reactivity.
作用機序
The mechanism of action of 8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride involves its interaction with molecular targets and pathways. Its unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione: A related compound with a similar pentacyclic structure but different functional groups.
Pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-ol: Another similar compound with hydroxyl groups instead of the isobutylamino group.
Uniqueness
8-(Isobutylamino)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride is unique due to its isobutylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where specific reactivity or biological activity is desired.
特性
CAS番号 |
136375-84-3 |
|---|---|
分子式 |
C15H24ClN |
分子量 |
253.81 g/mol |
IUPAC名 |
N-(2-methylpropyl)pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-amine;hydrochloride |
InChI |
InChI=1S/C15H23N.ClH/c1-6(2)5-16-15-12-8-4-9-11-7(8)3-10(12)13(11)14(9)15;/h6-16H,3-5H2,1-2H3;1H |
InChIキー |
QUBHJWNWYURJCU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC1C2C3CC4C1C5C2CC3C45.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



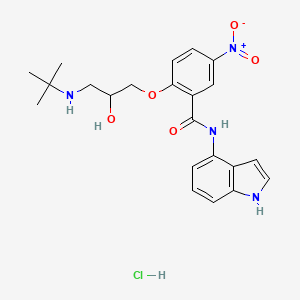
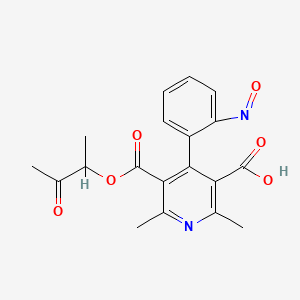


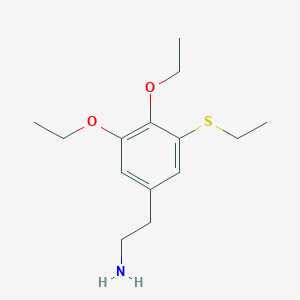
![Acetamide, N-[4-[[(3-chloropyrazinyl)amino]sulfonyl]phenyl]-](/img/structure/B12761654.png)

